2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
This compound features a 4-methoxyphenyl acetamide backbone with a 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent on the phenyl ring. The pyrrolidine moiety (a five-membered secondary amine) and the ketone group in the ethyl chain contribute to its structural uniqueness. Such derivatives are often synthesized via amide coupling reactions between acyl chlorides and amines, as exemplified in related compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-10-6-16(7-11-19)14-20(24)22-18-8-4-17(5-9-18)15-21(25)23-12-2-3-13-23/h4-11H,2-3,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUASCLMHZGMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions.
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor. It binds to the receptor and modulates its activity, enhancing the effects of endogenous or exogenous agonists. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects.
Biochemical Pathways
The compound’s action on the sigma-1 receptor affects the IP3 receptor-mediated Ca2+ ion influx pathway. By modulating this pathway, the compound can influence various downstream effects related to brain cell function.
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability. These properties are directly linked with numerous positive pharmacological properties of potential and established drugs.
Result of Action
The result of the compound’s action is a modulation of brain cell functions, potentially leading to anti-seizure, antidepressant, or cognition-enhancing effects . The exact molecular and cellular effects would depend on the specific context of use and the presence of endogenous or exogenous agonists.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects. Additionally, the compound’s activity can be influenced by steric factors and the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in its structure is a common feature in many biologically active compounds, suggesting potential interactions with various enzymes, proteins, and other biomolecules
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.46 g/mol. The structure features a methoxyphenyl group, a pyrrolidine moiety, and an acetamide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives of acetamides have shown significant antibacterial activity against various pathogens. A study demonstrated that certain acetamide derivatives exhibited promising antibiofilm capabilities, outperforming standard antibiotics like cefadroxil at concentrations as low as 100 μg/100 μL .
The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups such as methoxy enhances antimicrobial efficacy by improving the compound's interaction with bacterial membranes.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Promising against various pathogens | |
| Acetamide Derivatives | Superior antibiofilm activity |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Research indicates that related compounds with similar scaffolds exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways. For example, analogs with methoxy substitutions showed reduced inflammation in cellular models by modulating NF-kB signaling pathways .
Anticancer Activity
The anticancer properties of This compound are supported by studies on related phenoxy-N-arylacetamides. These compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest .
One notable study reported that specific derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
| Activity Type | Efficacy | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of cytokines | |
| Anticancer | IC50 lower than doxorubicin in specific cell lines |
Case Studies
- Antimicrobial Efficacy : In a comparative study, This compound was evaluated against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect, suggesting its potential use in treating bacterial infections .
- Cytotoxicity in Cancer Models : A series of experiments conducted on breast cancer cell lines revealed that the compound induced significant apoptotic effects at micromolar concentrations, providing evidence for its development as an anticancer therapeutic agent .
Scientific Research Applications
Physical Properties
Currently, specific physical properties such as density and boiling point are not available in the literature. However, based on its molecular weight and structure, it is likely to be solid at room temperature and exhibit moderate solubility in organic solvents due to the presence of both polar (methoxy and pyrrolidine groups) and nonpolar (aromatic rings) functionalities .
Antiviral Activity
Preliminary studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide may exhibit antiviral properties. For instance, derivatives with similar structural features have shown significant antiviral activity against various viral strains, suggesting that this compound could be a candidate for further antiviral research.
Anticancer Potential
Thiazole derivatives, which share structural similarities with this compound, are known for their diverse pharmacological properties, including anticancer activity. The presence of the piperidine moiety may enhance the compound's interaction with biological targets involved in cancer cell proliferation and survival pathways . Research into related compounds has demonstrated their ability to inhibit key enzymes associated with tumor growth.
Neuropharmacological Effects
The incorporation of the pyrrolidine ring suggests potential applications in neuropharmacology. Compounds containing pyrrolidine derivatives have been explored for their effects on neurotransmitter systems and neuroprotective properties. This aspect warrants further investigation into the neuroactive potential of this compound .
Study 1: Antiviral Activity Assessment
In a study assessing antiviral activity, derivatives similar to this compound were tested against various viral strains. Results indicated an EC50 value of 0.71 μg/mL against the Tacaribe virus strain, highlighting its potential as an antiviral agent.
Study 2: Anticancer Mechanism Exploration
A recent exploration into thiazole derivatives revealed that compounds with similar structures inhibited specific kinases involved in cancer cell signaling pathways. The findings suggested that modifications to the piperidine and methoxy groups could enhance efficacy against certain cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Amine Moieties
2-(4-(Bromomethyl)phenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (16{1})
- Key Differences :
- Replaces the 2-oxo-ethyl group with a bromomethyl substituent.
- Uses a propyl linker between the phenyl ring and pyrrolidine.
- Synthesis : Prepared via reaction of 2-(4-(bromomethyl)phenyl)acetyl chloride with 3-(pyrrolidin-1-yl)propylamine in the presence of K₂CO₃ .
- Implications : The bromomethyl group enhances electrophilicity, making it a candidate for further functionalization, unlike the ketone-containing target compound.
N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4n)
- Key Differences: Incorporates a thieno-pyrimidinyl scaffold. The pyrrolidine is linked via an ethoxy group rather than a ketone-containing ethyl chain.
2-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Analogues with Modified Aromatic/Amide Substituents
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide
- Key Differences: Substitutes the pyrrolidine-ketone group with a 4-acetylphenoxy moiety. Uses an o-tolyl (methyl-substituted phenyl) group instead of the methoxyphenyl.
- Toxicity Data : Classified as causing skin/eye irritation (H315, H319), highlighting the importance of substituents in safety profiles .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
Analogues with Heterocyclic Variations
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Key Differences: Integrates a thieno-pyrimidinone core. The pyrrolidine is absent, replaced by a chlorophenyl-thieno-pyrimidine system.
Physicochemical and Pharmacological Insights
Molecular Properties
Preparation Methods
Synthesis of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)aniline
The synthesis of the aniline derivative begins with 4-nitrophenylacetic acid as the starting material. This compound is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with pyrrolidine in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base, yielding 4-nitrophenyl-2-(pyrrolidin-1-yl)acetamide (Fig. 1).
Reduction of the nitro group is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, producing 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline with a reported yield of 68–72%.
Characterization Data :
Preparation of 2-(4-Methoxyphenyl)acetyl Chloride
4-Methoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow liquid used directly in the next step.
Coupling of Intermediates to Form the Target Compound
Amide Bond Formation
The final step involves reacting 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline with 2-(4-methoxyphenyl)acetyl chloride in anhydrous DCM. Triethylamine (2.2 equiv) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound as a white solid (58–62%).
Optimization Notes :
-
Prolonged reaction times (>16 hours) led to decomposition.
-
Lower temperatures (0–5°C) reduced side products but extended reaction times.
Spectroscopic Characterization of the Final Product
Infrared Spectroscopy (IR)
The IR spectrum of the target compound exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
-
δ 7.30 (d, 2H, J = 8.4 Hz, Ar–H), 7.10 (d, 2H, J = 8.4 Hz, Ar–H) – methoxyphenyl group.
-
δ 7.25 (d, 2H, J = 8.4 Hz, Ar–H), 6.95 (d, 2H, J = 8.4 Hz, Ar–H) – substituted aniline.
-
δ 3.80 (s, 3H, OCH₃), 3.50 (s, 2H, CH₂CO), 2.90 (m, 4H, pyrrolidine–CH₂), 1.95 (m, 4H, pyrrolidine–CH₂).
¹³C NMR (CDCl₃) :
High-Resolution Mass Spectrometry (HR-MS)
The HR-MS spectrum shows a pseudo-molecular ion peak at m/z 395.1732 ([M+H]⁺), consistent with the molecular formula C₂₂H₂₅N₂O₃.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitro reduction | H₂, Pd/C, MeOH | 70 | 95 |
| Amidation | Pyrrolidine, TEA, DCM | 85 | 90 |
| Acetyl chloride prep | SOCl₂, 60°C | 95 | 98 |
| Final coupling | TEA, DCM, rt | 60 | 97 |
Key Observations :
-
Catalytic hydrogenation provided higher yields than Fe/HCl reduction (50–55%).
-
Recrystallization from ethanol improved purity from 90% to 97%.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
Methodological Answer: The synthesis typically involves:
- Step 1: Preparation of the 4-methoxyphenyl acetic acid derivative via acetylation or coupling reactions. For example, acetylation of 4-methoxyphenol using Ac₂O and DMAP in pyridine, followed by purification via column chromatography (eluent: ethyl acetate/hexane) .
- Step 2: Functionalization of the phenyl ring with the pyrrolidine moiety. A common approach involves reacting 4-aminophenyl intermediates with 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Final coupling using agents like EDCl or HOBt in anhydrous DCM, followed by silica gel chromatography for purification .
Q. Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include:
- Methoxy group: δ 3.75–3.85 ppm (singlet, 3H).
- Pyrrolidine protons: δ 1.80–2.10 ppm (multiplet, 4H, CH₂), δ 3.30–3.50 ppm (multiplet, 4H, N-CH₂).
- Acetamide carbonyl: δ 2.10–2.20 ppm (s, 3H) .
- ¹³C NMR: Confirmation of carbonyl groups (δ 170–175 ppm for amide, δ 205–210 ppm for ketone) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis of the pyrrolidine-containing intermediate to improve yield?
Methodological Answer:
- Reaction Conditions:
- Use molecular sieves (3Å) to absorb moisture during coupling reactions, minimizing side reactions .
- Catalyze the reaction with TMSOTf (0.1 eq) at –40°C to stabilize reactive intermediates, followed by gradual warming to –20°C .
- Purification: Employ gradient elution (hexane → ethyl acetate) for column chromatography to separate polar byproducts .
Data Contradiction Example:
If yields drop below 50%, verify the purity of starting materials (e.g., via TLC) and consider replacing EDCl with DCC for better coupling efficiency .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation:
- Use 2D NMR (HSQC, HMBC) to confirm connectivity between the pyrrolidine and acetamide groups. For example, HMBC correlations between the pyrrolidine N-CH₂ and the ketone carbonyl (δ 205 ppm) .
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Case Study:
A 2021 study resolved conflicting ¹H NMR signals by repeating the experiment in deuterated DMSO to eliminate solvent interference .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Q. How to investigate the biological relevance of the pyrrolidine moiety?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Synthesize analogs replacing pyrrolidine with piperidine or azetidine.
- Test in vitro binding assays (e.g., kinase inhibition) to assess potency changes .
- Example:
A 2022 study found that pyrrolidine-containing analogs showed 3x higher affinity for serotonin receptors compared to piperidine derivatives, likely due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
